molecular formula C6H7ClN2 B1419617 4-chloro-5-cyclopropyl-1H-pyrazole CAS No. 1248516-15-5

4-chloro-5-cyclopropyl-1H-pyrazole

Cat. No. B1419617
CAS RN: 1248516-15-5
M. Wt: 142.58 g/mol
InChI Key: FJQAWEVXDQXJOU-UHFFFAOYSA-N
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Description

4-chloro-5-cyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1248516-15-5 . It has a molecular weight of 142.59 and its IUPAC name is this compound . The compound is typically stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the use of heterocyclic systems and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) . This indicates that the compound consists of a pyrazole ring substituted with a chlorine atom and a cyclopropyl group.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 142.59 .

Scientific Research Applications

Synthesis and Reactivity

  • Palladium-Catalyzed Arylations : 4-chloro-5-cyclopropyl-1H-pyrazole derivatives have been successfully used in palladium-catalyzed direct arylations. These reactions achieve regioselective C4-arylation of pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's stability in complex chemical reactions (Sidhom, Soulé, Doucet, & Allouche, 2018).

  • Synthesis of Triazole Derivatives : The compound is used in the synthesis of various triazole derivatives, highlighting its versatility in organic synthesis (Yan, Chen, Bruneau, Dixneuf, & Doucet, 2012).

Pharmacological Research

  • Anticancer Properties : Studies have shown that derivatives of this compound possess potential anticancer properties. For instance, some synthesized pyrazolyl thiourea derivatives exhibited apoptosis and necrosis inducing effects in human cancer cells (Nițulescu, Matei, Aldea, Draghici, Olaru, & Bleotu, 2015).

  • Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives synthesized from this compound showed significant cytotoxic effects against breast cancer and leukemia cells, highlighting their potential as antiproliferative agents (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).

Molecular Structure and Analysis

  • Crystallographic Studies : The molecular and crystal structure of pyrazole derivatives, including those with a 4-chloro-5-cyclopropyl substituent, have been extensively studied. These studies provide valuable insights into the stereochemistry and electronic properties of these compounds (Xu & Shi, 2011).

  • Conformational and NBO Analysis : Detailed conformational studies and Natural Bond Orbital (NBO) analysis have been conducted on pyrazole derivatives. These studies help understand the electronic structure and reactivity of these compounds (Channar, Saeed, Erben, Larik, Riaz, Flörke, & Arshad, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It comes with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the target, thereby affecting its function.

Biochemical Pathways

It’s known that pyrazole derivatives can interact with various biochemical pathways due to their wide range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-chloro-5-cyclopropyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation. Additionally, this compound has been shown to interact with other biomolecules such as DNA and RNA, potentially influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs by binding to their active sites . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Additionally, the compound can interact with DNA and RNA, potentially affecting their stability and function . These interactions may result in changes in gene expression and protein synthesis, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under ambient conditions, but its activity can degrade over time, particularly in the presence of light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects . Therefore, careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, potentially influencing overall cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential . For example, its preferential accumulation in tumor tissues can enhance its anticancer effects while minimizing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the cytoplasm, where it can affect protein synthesis and other cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQAWEVXDQXJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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